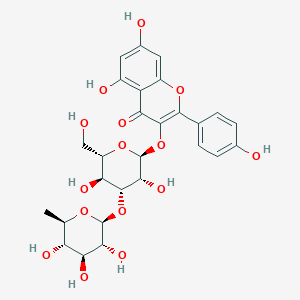

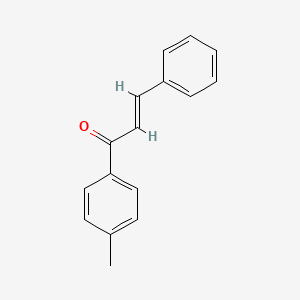

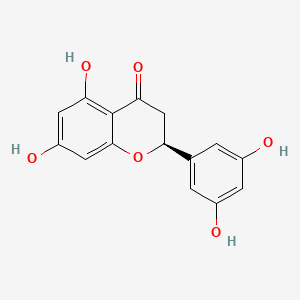

(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one

Übersicht

Beschreibung

(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one is a flavonoid compound known for its potent antioxidant properties. This compound is part of a larger class of polyphenolic compounds that are widely studied for their health benefits and potential therapeutic applications.

Wirkmechanismus

Target of Action

Flavonoids, a class of compounds to which this compound belongs, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

Flavonoids are known to exert their effects through various mechanisms, such as antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .

Biochemical Pathways

Flavonoids like 3’,5,5’,7-Tetrahydroxyflavanone are involved in a variety of biochemical pathways. They are known to have antioxidant properties, reducing the damage induced by oxidative stress in cells . They also have anti-infective properties, including antiviral, antifungal, anti-angiogenic, anti-tumorigenic, and immunomodulatory bioproperties .

Pharmacokinetics

Its absolute bioavailability was found to be 1.04%, with a plasma elimination half-life of approximately 5 hours .

Result of Action

3’,5,5’,7-Tetrahydroxyflavanone has been found to have inhibitory effects on HIV-1 reverse transcriptase (RT)-associated RNase H function, suggesting potential antiviral activity against HIV-1 . It also has anti-inflammatory properties, with the ability to inhibit nitric oxide (NO) production. This inhibitory effect is accompanied by dose-dependent decreases in LPS-induced nitric oxide synthase (iNOS) in RAW 264.7 cells .

Action Environment

The bioavailability and efficacy of flavonoids can be influenced by factors such as ph, temperature, and the presence of other compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 3,5-dihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. These compounds undergo a condensation reaction in the presence of a base, followed by cyclization to form the chromanone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying antioxidant mechanisms and radical scavenging activities.

Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

Medicine: Explored for its therapeutic potential in treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: Another flavonoid with strong antioxidant properties.

Catechin: A flavanol known for its health benefits.

Epicatechin: Similar to catechin, with potent antioxidant activity.

Uniqueness

(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one is unique due to its specific structural configuration, which enhances its ability to interact with free radicals and other reactive species. Its multiple hydroxyl groups provide a higher capacity for hydrogen donation compared to some other flavonoids.

Eigenschaften

IUPAC Name |

(2S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-1-7(2-9(17)3-8)13-6-12(20)15-11(19)4-10(18)5-14(15)21-13/h1-5,13,16-19H,6H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHOUUNTAVCXBN-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904176 | |

| Record name | (S)-3',5,5',7-Tetrahydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160436-10-2 | |

| Record name | (S)-3',5,5',7-Tetrahydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3',5,5',7-tetrahydroxyflavanone being found in Dendrobium candidum?

A1: This discovery is notable because it marks the first time 3',5,5',7-tetrahydroxyflavanone, also known as naringenin, has been isolated from Dendrobium candidum []. This finding contributes to our understanding of the phytochemical profile of this plant and its potential medicinal properties.

Q2: Besides Dendrobium candidum, what other plant sources are known to contain 3',5,5',7-tetrahydroxyflavanone?

A2: 3',5,5',7-Tetrahydroxyflavanone has been identified in several plant species. Research highlights its presence in:* Rhus semialata [] * Blumea balsamifera []* Thymus munbyanus subsp. ciliatus []* Cotinus coggygria Scop. []

Q3: What is the structural characterization of 3',5,5',7-tetrahydroxyflavanone?

A3: 3',5,5',7-Tetrahydroxyflavanone possesses the following characteristics:

- Spectroscopic Data: Structural elucidation often involves techniques like 1D and 2D NMR, HR-ESI-MS, IR, and UV [].

Q4: Research mentions a relationship between structure and activity for compounds isolated from Dendrobium candidum. What is the significance of the structure of 3',5,5',7-tetrahydroxyflavanone?

A4: While the research paper on Dendrobium candidum [] doesn't delve into specific structure-activity relationships for 3',5,5',7-tetrahydroxyflavanone, its structure, characteristic of flavanones, suggests potential antioxidant activity. The presence of multiple hydroxyl groups is often associated with the ability to scavenge free radicals.

Q5: The research mentions 3',5,5',7-tetrahydroxyflavanone exhibited "medium antioxidant activity." How was this activity assessed?

A5: The antioxidant activity of 3',5,5',7-tetrahydroxyflavanone was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay []. This common method measures the compound's ability to neutralize DPPH radicals, providing a quantifiable measure of its antioxidant potential.

Q6: Are there any known controversies or corrections regarding the identification of 3',5,5',7-tetrahydroxyflavanone?

A6: Interestingly, a research paper pointed out a case of mistaken identity involving 3',5,5',7-tetrahydroxyflavanone. A compound previously named "huazhongilexone" was incorrectly assigned this structure []. This highlights the importance of rigorous structural confirmation in natural product chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)

![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)

![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)